5-溴-4,6-二甲基吡啶-2(1H)-酮

描述

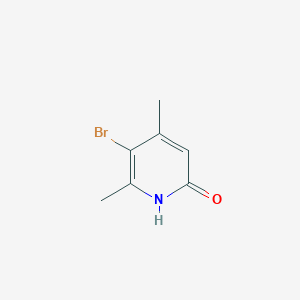

5-Bromo-4,6-dimethylpyridin-2(1H)-one is a chemical compound with the molecular formula C7H8BrNO. It has a molecular weight of 202.05 . This compound is typically stored in a dark place under an inert atmosphere at room temperature .

Synthesis Analysis

The synthesis of 5-Bromo-4,6-dimethylpyridin-2(1H)-one involves the use of silver carbonate in dichloromethane under an inert atmosphere . The reaction mixture is stirred overnight at room temperature. The solids are then collected by filtration and the filtrate is concentrated under vacuum .Molecular Structure Analysis

The molecular structure of 5-Bromo-4,6-dimethylpyridin-2(1H)-one consists of a pyridine ring which is a six-membered aromatic heterocycle with one nitrogen atom. The ring is substituted at the 5-position with a bromine atom and at the 4 and 6 positions with methyl groups. The 2-position of the ring carries a carbonyl group .Physical And Chemical Properties Analysis

5-Bromo-4,6-dimethylpyridin-2(1H)-one is a compound with a molecular weight of 202.05 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature . The boiling point of the compound is not specified .科学研究应用

合成与结构研究

- 5-溴-4,6-二甲基吡啶-2(1H)-酮已参与各种衍生物和结构的合成。例如,它已被用于合成 1-{2,2-二甲基-4,6-二氧代-5-(1-吡啶鎓)-1,3-二氧杂环-5-基}吡啶鎓叶立德,为合成梅尔德伦酸衍生物提供了一条新途径 (Kuhn, Al-Sheikh, & Steimann, 2003)。

萃取与分离过程

- 它用于基于吡啶鎓的离子液体中 UO22+ 和 Th4+ 的高效萃取和选择性分离。该工艺对于处理研究堆和快中子增殖堆产生的高放废液具有重要意义 (Pandey 等,2020)。

分子与晶体学分析

- 其衍生物一直是分子和晶体学研究的主题,例如 5-((5-溴-1H-吲哚-3-基)亚甲基)-1,3-二甲基嘧啶-2,4,6(1H,3H,5H)-三酮吲哚,它提供了分子间相互作用和分子结构的见解 (Barakat 等,2017)。

光谱与密度泛函理论研究

- 已对相关化合物(如 5-溴-2-(三氟甲基)吡啶)进行了光谱表征和密度泛函理论研究,有助于了解它们的分子性质 (Vural & Kara, 2017)。

催化与生化应用

- 它还在钌(III)配合物的合成及其在生化研究中的后续应用中找到了应用,例如最小细胞毒性活性测试和 DNA 结合亲和力研究 (Omondi 等,2018)。

安全和危害

The compound is classified as dangerous with hazard statements indicating that it is harmful if swallowed (H302) and causes serious eye damage (H318) . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), to wash thoroughly after handling (P264), and to wear protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

5-bromo-4,6-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-3-6(10)9-5(2)7(4)8/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZWLNPIBWWXBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4,6-dimethylpyridin-2(1H)-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate](/img/structure/B2656046.png)

![2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2656052.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2656056.png)

![7-(tert-butyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656059.png)

![1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2656062.png)

![N-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2656063.png)

![9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B2656068.png)